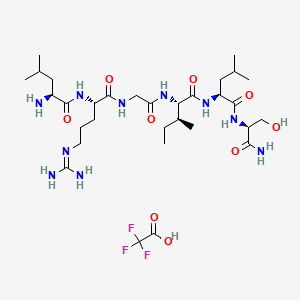

Lrgils-NH2 (tfa)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

LRGILS-NH2 (TFA) ist ein Peptid in umgekehrter Sequenz, das als Kontrolle für SLIGRL-NH2, einen Agonisten des Protease-aktivierten Rezeptors 2 (PAR-2), verwendet wird. Diese Verbindung wird in der wissenschaftlichen Forschung hauptsächlich zur Untersuchung der Wirkungen und Mechanismen von PAR-2 eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von LRGILS-NH2 (TFA) erfolgt mittels Festphasenpeptidsynthese (SPPS), einem gängigen Verfahren zur Herstellung von Peptiden. Der Prozess umfasst die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von LRGILS-NH2 (TFA) folgt ähnlichen Prinzipien wie die Laborsynthese, allerdings in größerem Maßstab. Automatische Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Ausbeute zu erhöhen. Das Endprodukt wird mittels Hochleistungsflüssigchromatographie (HPLC) gereinigt, um eine Reinheit von ≥95% zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of LRGILS-NH2 (TFA) involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of LRGILS-NH2 (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure a purity of ≥95% .

Analyse Chemischer Reaktionen

Arten von Reaktionen

LRGILS-NH2 (TFA) unterliegt hauptsächlich Peptidbindungsbildungs- und Hydrolysereaktionen. Es nimmt aufgrund des Fehlens reaktiver funktioneller Gruppen, die für diese Prozesse anfällig sind, typischerweise nicht an Oxidations- oder Reduktionsreaktionen teil .

Häufige Reagenzien und Bedingungen

Kupplungsreagenzien: N,N'-Diisopropylcarbodiimid (DIC), Hydroxybenzotriazol (HOBt)

Entschützungsreagenzien: Trifluoressigsäure (TFA)

Lösungsmittel: Dimethylformamid (DMF), Dichlormethan (DCM)

Hauptprodukte

Das primäre Produkt von Interesse ist das Peptid LRGILS-NH2 (TFA) selbst, das als Kontrolle in verschiedenen biologischen Assays verwendet wird .

Wissenschaftliche Forschungsanwendungen

LRGILS-NH2 (TFA) wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere bei der Untersuchung von Protease-aktivierten Rezeptoren. Zu seinen Anwendungen gehören:

Chemie: Als Kontrollpeptid in Studien zur Peptidsynthese und -charakterisierung verwendet.

Industrie: Wird bei der Entwicklung von Peptid-basierten Assays und diagnostischen Instrumenten eingesetzt.

Wirkmechanismus

LRGILS-NH2 (TFA) wirkt als Kontrollpeptid für SLIGRL-NH2, einen PAR-2-Agonisten. Während SLIGRL-NH2 PAR-2 aktiviert, tut dies LRGILS-NH2 (TFA) nicht. Dies macht es zu einem nützlichen Werkzeug, um spezifische Effekte zu unterscheiden, die durch die Aktivierung von PAR-2 vermittelt werden. Die beteiligten molekularen Ziele und Pfade umfassen die Aktivierung von G-Protein-gekoppelten Rezeptoren und nachgeschaltete Signalwege, die verschiedene physiologische Reaktionen regulieren .

Wissenschaftliche Forschungsanwendungen

LRGILS-NH2 (TFA) is widely used in scientific research, particularly in the study of protease-activated receptors. Its applications include:

Chemistry: Used as a control peptide in studies involving peptide synthesis and characterization.

Industry: Utilized in the development of peptide-based assays and diagnostic tools.

Wirkmechanismus

LRGILS-NH2 (TFA) acts as a control peptide for SLIGRL-NH2, which is a PAR-2 agonist. While SLIGRL-NH2 activates PAR-2, LRGILS-NH2 (TFA) does not, making it useful for distinguishing specific effects mediated by PAR-2 activation. The molecular targets and pathways involved include the activation of G-protein-coupled receptors and downstream signaling cascades that regulate various physiological responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SLIGRL-NH2: Ein PAR-2-Agonist, der den Gastrointestinaltransit unterstützt.

LRGILS-NH2-Acetat: Eine andere Form von LRGILS-NH2 mit unterschiedlichen Löslichkeits- und Stabilitätseigenschaften

Einzigartigkeit

LRGILS-NH2 (TFA) ist einzigartig in seiner Rolle als Kontrollpeptid in umgekehrter Sequenz und bietet Forschern ein wertvolles Werkzeug, um zwischen spezifischen und unspezifischen Effekten in PAR-2-Studien zu unterscheiden. Seine hohe Reinheit und die gut definierte Sequenz machen es zu einem zuverlässigen Standard in verschiedenen experimentellen Aufbauten .

Eigenschaften

Molekularformel |

C31H57F3N10O9 |

|---|---|

Molekulargewicht |

770.8 g/mol |

IUPAC-Name |

(2S,3S)-N-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-methylpentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C29H56N10O7.C2HF3O2/c1-7-17(6)23(28(46)37-20(12-16(4)5)27(45)38-21(14-40)24(31)42)39-22(41)13-35-26(44)19(9-8-10-34-29(32)33)36-25(43)18(30)11-15(2)3;3-2(4,5)1(6)7/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,41)(H4,32,33,34);(H,6,7)/t17-,18-,19-,20-,21-,23-;/m0./s1 |

InChI-Schlüssel |

WAJZJSXRZQDBKL-DBYSMBDASA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

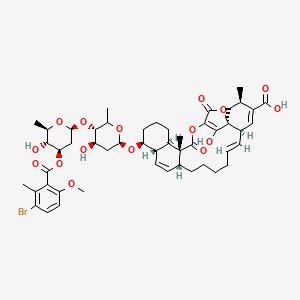

![(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-bromo-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10782929.png)

![Methyl 2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate](/img/structure/B10782944.png)

![17-[5-[4-(3-Bromo-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10782969.png)

![10-[2-(4-Carboxy-3-methylbuta-1,3-dienyl)-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10782977.png)

![1-but-2-en-2-yl-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B10782987.png)

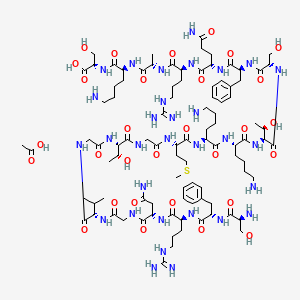

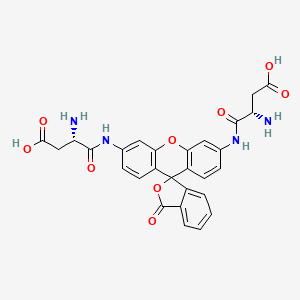

![(3S)-3-amino-4-[[6'-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10782999.png)

![7-[3-(2-Aminopropanoylamino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B10783027.png)